2-(1-Oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide

Description

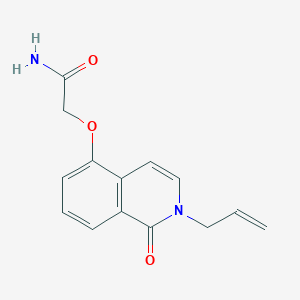

2-(1-Oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide is a heterocyclic compound featuring an isoquinoline core substituted with a propenyl group at position 2 and an oxyacetamide moiety at position 4. The isoquinoline scaffold is a privileged structure in medicinal chemistry due to its bioactivity, while the oxyacetamide group serves as a versatile functional group enabling diverse reactivity and intermolecular interactions .

The oxyacetamide group is critical in facilitating C–H activation cascades, as demonstrated in recent studies, where it acts as a "multitasking warhead" to enable one-pot synthesis of polycyclic heterocycles. Reaction progression is modulated by oxidants and temperature, allowing precise control over reaction pathways . This compound’s structural features make it a candidate for applications in drug discovery or materials science, particularly where controlled reactivity and molecular diversity are prioritized.

Properties

IUPAC Name |

2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-2-7-16-8-6-10-11(14(16)18)4-3-5-12(10)19-9-13(15)17/h2-6,8H,1,7,9H2,(H2,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHLZWLTTDMHES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

2-(1-Oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(1-Oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide has various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Crystallographic and Intermolecular Interaction Analysis

Crystal structure refinement using SHELXL reveals that the target compound forms a 2D hydrogen-bonded network via N–H···O and C=O···H interactions, contributing to its stability and crystallinity . Graph set analysis (as per Etter’s formalism) identifies R₂²(8) and R₁²(6) motifs, which are less common in analogs with bulkier substituents (e.g., naphthyl groups), where steric clashes disrupt packing .

Biological Activity

The compound 2-(1-Oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide belongs to a class of isoquinoline derivatives, which are known for their diverse biological activities. This article provides an in-depth exploration of its biological activity, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features an isoquinoline core, which is often associated with various pharmacological effects. The presence of the acetamide group enhances its potential interactions with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoquinoline derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, particularly lung adenocarcinoma (A549 cells).

Research Findings

- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against A549 cells, with IC50 values comparable to established chemotherapeutic agents like cisplatin .

- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by increased annexin V staining and activation of caspases. This suggests that the compound may trigger intrinsic apoptotic pathways, leading to cell death .

- Structure-Activity Relationship (SAR) : Variations in substituents on the isoquinoline ring significantly affect the biological activity. Compounds with electron-withdrawing groups tend to exhibit enhanced anticancer properties .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated, particularly against multidrug-resistant pathogens.

Research Findings

- In Vitro Antimicrobial Testing : The compound demonstrated potent activity against strains such as Staphylococcus aureus and Escherichia coli, showing promise as a therapeutic agent for treating infections caused by resistant bacteria .

- Mechanism of Action : Preliminary studies suggest that the antimicrobial action may involve disruption of bacterial cell membranes and inhibition of key metabolic pathways, although further research is needed to elucidate these mechanisms fully .

Data Summary

| Biological Activity | IC50 (µM) | Tested Cell Lines | Pathogens |

|---|---|---|---|

| Anticancer | 10 | A549 | - |

| Antimicrobial | - | - | MRSA, E. coli |

Case Studies

Several case studies have explored the therapeutic applications of isoquinoline derivatives similar to this compound:

- Anticancer Efficacy : One study reported that a related isoquinoline derivative exhibited an IC50 value of 8 µM against MCF-7 breast cancer cells, indicating strong potential for development into an anticancer drug .

- Antimicrobial Resistance : Another case study highlighted the effectiveness of a similar compound against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the isoquinoline structure can enhance antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.